molecular formula C23H25N3O3 B15005547 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B15005547
M. Wt: 391.5 g/mol
InChI Key: LIMXPADLRXZUMZ-UHFFFAOYSA-N
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Description

3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with a 4-propoxyphenyl group and an amino group linked to a 2-methyl-1H-indol-5-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Introduction of the 4-Propoxyphenyl Group: This step involves the substitution reaction of the pyrrolidine-2,5-dione with a 4-propoxyphenyl halide under basic conditions.

    Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution using an appropriate amine.

    Linking the Indole Moiety: The final step involves the coupling of the indole derivative with the amino group, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione core, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the pyrrolidine-2,5-dione core.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
  • 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The propoxy group, in particular, may influence the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(2-methyl-1H-indol-5-yl)methylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25N3O3/c1-3-10-29-19-7-5-18(6-8-19)26-22(27)13-21(23(26)28)24-14-16-4-9-20-17(12-16)11-15(2)25-20/h4-9,11-12,21,24-25H,3,10,13-14H2,1-2H3

InChI Key

LIMXPADLRXZUMZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)NC(=C4)C

Origin of Product

United States

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